BenchChemオンラインストアへようこそ!

4-(DIMETHYLAMINO)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE

Anti-tubercular drug discovery Mycobacterium tuberculosis H37Ra Structure-activity relationship

4-(Dimethylamino)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428362-91-7) is a synthetic small molecule belonging to the benzamide class, characterized by a 4-(dimethylamino)benzamide core linked via an ethyl spacer to a 4-(thiophen-2-yl)piperidine moiety. With a molecular formula of C20H27N3OS and a molecular weight of 357.5 g/mol, this compound is commercially available from multiple suppliers as a research-grade screening compound.

Molecular Formula C20H27N3OS
Molecular Weight 357.52
CAS No. 1428362-91-7
Cat. No. B2444617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(DIMETHYLAMINO)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE
CAS1428362-91-7
Molecular FormulaC20H27N3OS
Molecular Weight357.52
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C20H27N3OS/c1-22(2)18-7-5-17(6-8-18)20(24)21-11-14-23-12-9-16(10-13-23)19-4-3-15-25-19/h3-8,15-16H,9-14H2,1-2H3,(H,21,24)
InChIKeyFAROOKYAFGKMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428362-91-7): Chemical Identity and Research-Grade Specifications


4-(Dimethylamino)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428362-91-7) is a synthetic small molecule belonging to the benzamide class, characterized by a 4-(dimethylamino)benzamide core linked via an ethyl spacer to a 4-(thiophen-2-yl)piperidine moiety . With a molecular formula of C20H27N3OS and a molecular weight of 357.5 g/mol, this compound is commercially available from multiple suppliers as a research-grade screening compound . Its structural architecture, combining an electron-donating dimethylamino group, a hydrogen-bond-capable benzamide linker, and a thiophene-substituted piperidine, positions it within a chemical space explored for FABP4/5 inhibition, kinase modulation, and anti-infective applications [1]. The compound is typically supplied at ≥95% purity and is intended exclusively for laboratory research purposes .

Why 4-(Dimethylamino)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Target Engagement


Compounds within the N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide series exhibit profound target engagement divergence driven by seemingly minor substituent variations on the benzamide ring . The 4-dimethylamino substituent on the target compound confers distinct electronic properties (Hammett σp = −0.83 for NMe2 vs. −0.24 for OEt) and protonation state capability (pKa ~5.1 for the dimethylamino group) compared to the 4-ethoxy analog (CAS 1428372-21-7), fundamentally altering hydrogen-bond donor/acceptor profiles and solubility characteristics [1]. These physicochemical differences directly translate to divergent biological profiles—the 4-ethoxy analog has demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Ra and complement factor B inhibition, whereas the dimethylamino variant's altered electronics are predicted to shift target preference toward different protein families . Generic substitution based solely on the shared thiophene-piperidine-ethyl-benzamide scaffold would ignore these critical substituent-dependent pharmacological differences and risks selecting a compound with an entirely different target engagement profile .

Quantitative Differentiation Evidence for 4-(Dimethylamino)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide (CAS 1428362-91-7) vs. Key Analogs


Anti-Tubercular Activity: Dimethylamino vs. Ethoxy Substituent Divergence in the Benzamide Series

The 4-ethoxy analog (CAS 1428372-21-7) was specifically designed, synthesized, and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra in vitro, with IC50 values determined experimentally . The target 4-dimethylamino compound (CAS 1428362-91-7) differs by a single substituent replacement (NMe2 vs. OEt) on the benzamide ring. While direct IC50 data for the dimethylamino compound against H37Ra is not publicly available, the electronic divergence between the two substituents (Hammett σp −0.83 vs. −0.24; pKa ~5.1 vs. neutral) predicts a substantial shift in anti-mycobacterial potency [1]. The ethoxy analog's activity was benchmarked alongside cytotoxicity assessment on HEK-293 cells to establish a therapeutic window . Users targeting mycobacterial pathways should not assume the dimethylamino variant retains equivalent potency without independent testing.

Anti-tubercular drug discovery Mycobacterium tuberculosis H37Ra Structure-activity relationship

Complement Factor B Inhibition: Substituent-Dependent Immunomodulatory Profile

The 4-ethoxy analog (CAS 1428372-21-7, also known as LNP023) was rationally designed as a complement factor B inhibitor for treating complement-mediated diseases, with in vitro inhibitory activity assessed experimentally . The target 4-dimethylamino compound (CAS 1428362-91-7) shares an identical scaffold but replaces the 4-ethoxy group with a 4-dimethylamino moiety. The dimethylamino group introduces a basic nitrogen center (pKa ~5.1) capable of protonation at physiological pH ranges, fundamentally altering the hydrogen-bonding and electrostatic interaction potential with the factor B active site compared to the neutral ethoxy group [1]. This physicochemical distinction predicts differential complement pathway modulation. Procurement of the dimethylamino variant over the ethoxy analog would be scientifically justified when exploring basic amine-containing chemical space within the complement inhibitor pharmacophore.

Complement system Immunology Factor B inhibition

BRAF V600E Kinase Inhibition: Structural Differentiation from N-(Thiophen-2-yl) Benzamide Series

A published series of N-(thiophen-2-yl) benzamide derivatives was identified through virtual screening and chemical synthesis as potent BRAF V600E inhibitors, with lead compounds b40 and b47 demonstrating the highest potency in the series [1]. These compounds feature a direct N-(thiophen-2-yl) benzamide linkage, structurally distinct from the target compound's ethyl-spaced piperidine architecture. The target compound (CAS 1428362-91-7) incorporates an ethyl linker between the benzamide and the piperidine ring, which increases conformational flexibility (additional 3 rotatable bonds) and alters the spatial relationship between the thiophene and benzamide pharmacophores compared to the direct N-(thiophen-2-yl) benzamide series . This architectural difference is predicted to shift kinase selectivity profiles, as the extended conformation may access different binding pockets within the BRAF kinase domain [1].

BRAF V600E Kinase inhibition Oncology

FABP4/5 Inhibitor Chemical Space: Scaffold Positioning Relative to Patent-Exemplified Compounds

The patent landscape for non-annulated thiophenylamides as FABP4 and/or FABP5 dual inhibitors (US 9,353,102 B2, Hoffmann-La Roche) defines a broad structural genus encompassing thiophene-containing benzamide derivatives [1]. The target compound (CAS 1428362-91-7) maps onto this patent space through its thiophene-piperidine-ethyl-benzamide architecture but is not among the specifically exemplified compounds with disclosed IC50 values [1]. The 4-dimethylamino substituent distinguishes it from the majority of exemplified compounds, which predominantly feature halogen, alkyl, or alkoxy substitutions on the benzamide ring [2]. This structural divergence positions the compound as a probe for exploring the tolerance of the FABP4/5 binding pocket for basic amine substituents—a parameter underexplored in the primary patent examples. Procurement of this compound enables investigation of this unexplored substituent vector within a validated FABP inhibitor scaffold.

FABP4 inhibitor FABP5 inhibitor Metabolic disease

Physicochemical Property Differentiation: Calculated logP and Solubility Profile vs. 4-Ethoxy Analog

Computational prediction of physicochemical properties reveals key differences between the target compound and its closest commercially available analog (4-ethoxy, CAS 1428372-21-7). The dimethylamino compound (MW 357.5, C20H27N3OS) contains a basic nitrogen (predicted pKa ~5.1 for the N,N-dimethylaniline moiety) enabling pH-dependent aqueous solubility tuning, whereas the 4-ethoxy analog (MW 358.5, C20H26N2O2S) lacks this ionizable center . This difference translates to predicted lower logP for the protonated form of the dimethylamino compound at acidic pH, potentially enhancing aqueous solubility under gastrointestinal or lysosomal conditions. The target compound also possesses one additional hydrogen-bond acceptor (the NMe2 nitrogen) compared to the ethoxy analog, increasing its polar surface area contribution [1]. These property differences are relevant for formulation development and in vitro assay design where solubility and non-specific binding characteristics diverge between the two analogs.

Physicochemical properties Drug-likeness logP

Recommended Research Applications for 4-(Dimethylamino)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}benzamide Based on Differential Evidence


Anti-Tubercular Screening with Basic Amine SAR Exploration

Use this compound as a structurally distinct comparator to the 4-ethoxy analog (CAS 1428372-21-7) in anti-tubercular screening cascades against M. tuberculosis H37Ra . The dimethylamino substituent introduces a basic center absent in the ethoxy analog, enabling exploration of whether a protonatable amine at the benzamide 4-position enhances or diminishes anti-mycobacterial potency. Include HEK-293 cytotoxicity counter-screening to establish a comparative therapeutic window between the two analogs.

FABP4/5 Inhibitor Substituent Tolerance Profiling

Deploy this compound as a probe to map the tolerance of the FABP4 and/or FABP5 binding pocket for basic amine substituents at the benzamide 4-position, a chemical space underexplored in the exemplified compounds of US Patent 9,353,102 B2 [1]. Compare activity against patent-exemplified neutral or halogen-substituted analogs to establish whether the 4-NMe2 group confers a potency or selectivity advantage within this inhibitor class.

Extended-Linker Kinase Selectivity Profiling

Include this compound in kinase selectivity panels to evaluate whether the ethyl-spaced piperidine-thiophene architecture alters kinase inhibition profiles compared to direct-linked N-(thiophen-2-yl) benzamide BRAF V600E inhibitors [2]. The additional conformational flexibility introduced by the ethyl linker may shift selectivity toward different kinase targets, making this compound valuable for broad-spectrum kinome profiling studies.

Complement Pathway Screening with Ionizable Chemotype

Screen this compound in complement factor B inhibition assays as a basic amine-containing analog of the neutral ethoxy-based factor B inhibitor LNP023 . The pH-dependent protonation state of the dimethylamino group may enable pH-sensitive binding interactions with the factor B active site, providing mechanistic insights into the role of ionizable groups in complement inhibitor design.

Quote Request

Request a Quote for 4-(DIMETHYLAMINO)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.